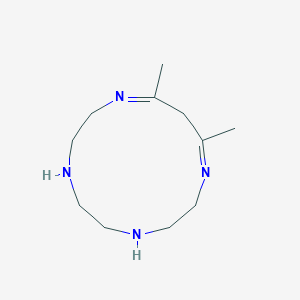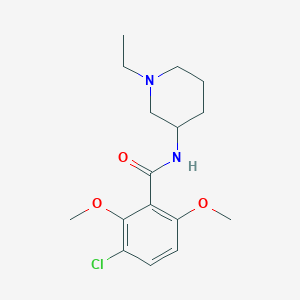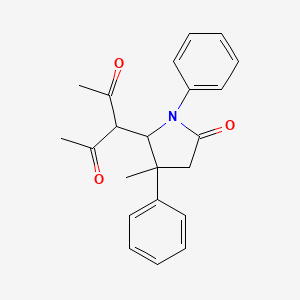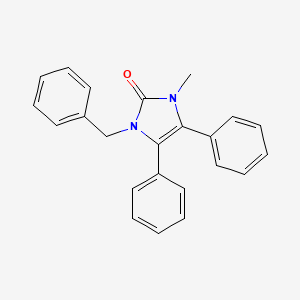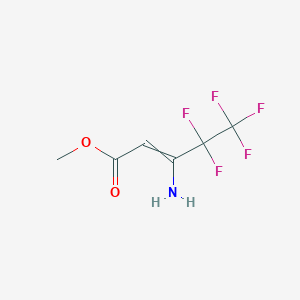
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate is a fluorinated organic compound with a unique structure that includes an amino group and multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate typically involves the reaction of a fluorinated precursor with an amino group donor under controlled conditions. One common method involves the use of fluorinated alkenes and amines in the presence of a catalyst to facilitate the addition of the amino group to the fluorinated carbon chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various fluorinated amines, nitro compounds, and substituted derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-4,4,5,5,5-pentafluoropentanoate
- Methyl 3-amino-4,4,5,5,5-tetrafluoropent-2-enoate
- Methyl 3-amino-4,4,5,5,5-trifluoropent-2-enoate
Uniqueness
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate is unique due to the presence of five fluorine atoms, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high-performance materials and bioactive molecules .
Eigenschaften
CAS-Nummer |
87613-27-2 |
|---|---|
Molekularformel |
C6H6F5NO2 |
Molekulargewicht |
219.11 g/mol |
IUPAC-Name |
methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate |
InChI |
InChI=1S/C6H6F5NO2/c1-14-4(13)2-3(12)5(7,8)6(9,10)11/h2H,12H2,1H3 |
InChI-Schlüssel |
AUYHSMNSTKGWBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C(C(C(F)(F)F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)
![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)

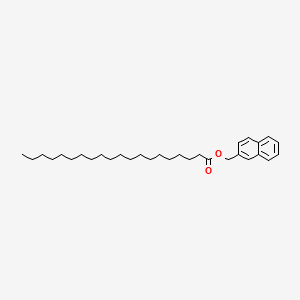

![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)
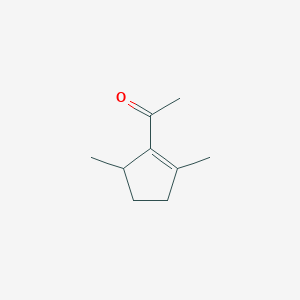
![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
